Propiophenone, 2',4'-dimethoxy-3-piperidino-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La Bullatine B est principalement extraite des racines d'Aconitum brachypodum Diels . Le processus d'extraction implique l'utilisation de solvants tels que le chloroforme, le dichlorométhane, l'acétate d'éthyle, le diméthylsulfoxyde et l'acétone . Le composé est ensuite purifié en utilisant des techniques chromatographiques pour atteindre une pureté supérieure à 98% .

Méthodes de production industrielle

La production industrielle de la Bullatine B implique l'extraction à grande échelle à partir de plantes d'Aconitum, suivie d'une purification à l'aide de techniques de chromatographie liquide haute performance (CLHP) et de spectrométrie de masse (MS) . Le processus garantit l'isolement de la Bullatine B ainsi que d'autres alcaloïdes présents dans la plante .

Analyse Des Réactions Chimiques

Types de réactions

La Bullatine B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants

Substitution : Les réactions de substitution impliquent des réactifs tels que les halogènes et les agents alkylants dans des conditions spécifiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la Bullatine B, qui sont utilisés pour des recherches et des développements supplémentaires .

Applications de la recherche scientifique

La Bullatine B possède des activités biologiques diverses et est utilisée dans diverses applications de recherche scientifique :

Mécanisme d'action

La Bullatine B exerce ses effets en inhibant le canal sodique dépendants du voltage 1.7 (Na v 1.7) dans les cellules rénales embryonnaires humaines 293 . Cette inhibition réduit l'afflux d'ions sodium, diminuant ainsi l'excitabilité neuronale et la perception de la douleur . De plus, la Bullatine B piège les radicaux libres, contribuant à ses propriétés antioxydantes .

Applications De Recherche Scientifique

Mécanisme D'action

Bullatine B exerts its effects by inhibiting voltage-gated sodium channel 1.7 (Na v 1.7) in human embryonic kidney 293 cells . This inhibition reduces the influx of sodium ions, thereby decreasing neuronal excitability and pain perception . Additionally, Bullatine B scavenges free radicals, contributing to its antioxidant properties .

Comparaison Avec Des Composés Similaires

La Bullatine B est comparée à d'autres composés similaires, mettant en évidence son caractère unique :

Carmichaenine A : Structure similaire mais diffère en poids moléculaire et en groupes fonctionnels spécifiques.

Carmichaenine E : Structure similaire avec de légères variations dans les groupes fonctionnels.

Fuziline : Partage un squelette similaire mais a des substituants différents.

Talatisamine : Similaire en structure mais diffère dans le nombre de groupes hydroxyles.

10-Hydroxyneoline : Structure similaire avec un groupe hydroxyle supplémentaire.

Ces composés présentent des similitudes structurales avec la Bullatine B mais diffèrent par leurs propriétés physicochimiques, leur bioactivité et leurs propriétés pharmacologiques .

Propriétés

Numéro CAS |

18703-85-0 |

|---|---|

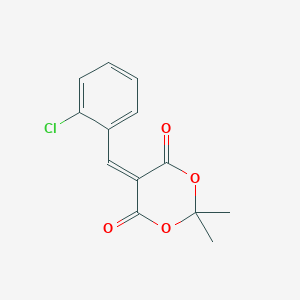

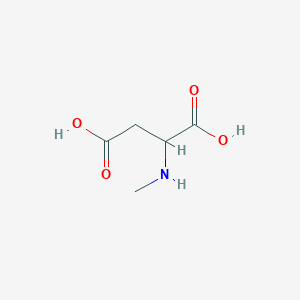

Formule moléculaire |

C16H23NO3 |

Poids moléculaire |

277.36 g/mol |

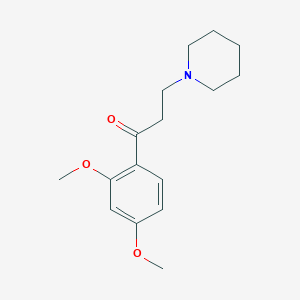

Nom IUPAC |

1-(2,4-dimethoxyphenyl)-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C16H23NO3/c1-19-13-6-7-14(16(12-13)20-2)15(18)8-11-17-9-4-3-5-10-17/h6-7,12H,3-5,8-11H2,1-2H3 |

Clé InChI |

QLFSCACCFBCWJQ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |

SMILES canonique |

COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |

| 18703-85-0 | |

Synonymes |

1-(2,4-Dimethoxyphenyl)-3-(1-piperidinyl)-1-propanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)

![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)

![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulfonic acid](/img/structure/B98137.png)

![1-Cbz-[1,4]diazepan-5-one](/img/structure/B98139.png)

![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)